Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Scientific Research Applications
ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives and bromophenyl compounds. What sets this compound apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. Examples of similar compounds include:
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Bromophenyl compounds: Often used in the synthesis of pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C17H17BrN2O3S2 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-4-23-16(22)13-9(2)10(3)25-15(13)20-17(24)19-14(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H2,19,20,21,24) |
InChI Key |
NGVSXSZOGZLJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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